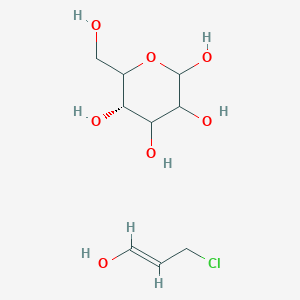
(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1) is a useful research compound. Its molecular formula is C9H17ClO7 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Structure
The compound consists of a chloropropenol moiety linked to a D-glycero-hexopyranose structure. The presence of the chlorine atom and the hydroxyl group contributes to its reactivity and biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C6H11ClO5 |
| Molecular Weight | 184.61 g/mol |
| Solubility | Soluble in water |
| Boiling Point | Not available |
Antimicrobial Activity
Studies have indicated that compounds with chlorinated functionalities exhibit significant antimicrobial properties. For instance, chloropropenols have been shown to inhibit the growth of various bacteria and fungi. A study demonstrated that (1E)-3-Chloroprop-1-en-1-ol exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Cytotoxicity
Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays revealed that (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose induced apoptosis in human leukemia cells (K562) through the activation of caspase pathways. The compound showed an IC50 value of 25 µM, indicating potent cytotoxicity .
The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. The chlorinated moiety may enhance lipophilicity, allowing for better membrane penetration and subsequent cellular uptake. This is supported by studies showing increased permeability in lipid bilayers .
Case Study 1: Antibacterial Efficacy
In a controlled study, researchers tested the efficacy of (1E)-3-Chloroprop-1-en-1-ol against Staphylococcus aureus. The results indicated a significant reduction in bacterial load after treatment with the compound at varying concentrations over 24 hours. The results are summarized in the table below:
| Concentration (µg/mL) | Bacterial Count (CFU/mL) |
|---|---|
| 0 | 10^6 |
| 10 | 10^5 |
| 50 | 10^3 |
| 100 | 10^0 |
Case Study 2: Cytotoxicity in Cancer Cells
A separate investigation focused on the cytotoxic effects on K562 leukemia cells. The study found that treatment with (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose led to significant cell death compared to untreated controls.
| Treatment (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 25 | 50 |
| 50 | 20 |
Propriétés
Numéro CAS |
25655-42-9 |
|---|---|
Formule moléculaire |
C9H17ClO7 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
(E)-3-chloroprop-1-en-1-ol;(5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6.C3H5ClO/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-2-1-3-5/h2-11H,1H2;1,3,5H,2H2/b;3-1+/t2?,3-,4?,5?,6?;/m1./s1 |
Clé InChI |
LXLFLTLTIRTMCL-BTUNFUCZSA-N |
SMILES |
C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O |
SMILES isomérique |
C(/C=C/O)Cl.C(C1[C@H](C(C(C(O1)O)O)O)O)O |
SMILES canonique |
C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















